7-TFA-ap-7-Deaza-dA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

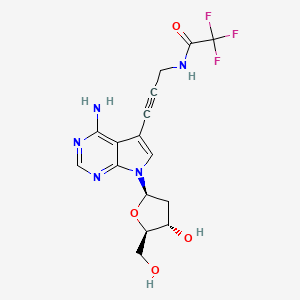

IUPAC Name |

N-[3-[4-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N5O4/c17-16(18,19)15(27)21-3-1-2-8-5-24(11-4-9(26)10(6-25)28-11)14-12(8)13(20)22-7-23-14/h5,7,9-11,25-26H,3-4,6H2,(H,21,27)(H2,20,22,23)/t9-,10+,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVZRCQYSUXVDB-HBNTYKKESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-(N-trifluoroacetyl-aminopropyl)-7-deaza-2'-deoxyadenosine (7-TFA-ap-7-Deaza-dA)

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding 7-TFA-ap-7-Deaza-dA

7-(N-trifluoroacetyl-aminopropyl)-7-deaza-2'-deoxyadenosine, hereafter referred to as this compound, is a chemically modified nucleoside analog. It belongs to the family of 7-deazapurines, which are characterized by the substitution of the nitrogen atom at the 7th position of the purine ring with a carbon atom. This fundamental alteration provides a scaffold for further chemical modifications at the C7 position, such as the addition of an N-trifluoroacetyl-aminopropyl group in the case of this compound.

The primary significance of this modification lies in its utility as a molecular tool for the enzymatic synthesis of modified DNA. The aminopropyl linker, protected by a trifluoroacetyl group, can be incorporated into oligonucleotides via polymerase chain reaction (PCR) or primer extension. Post-synthesis, the trifluoroacetyl protecting group can be removed to expose a primary amine, which serves as a reactive handle for the conjugation of various molecules, including fluorophores, biotin, or cross-linking agents. This makes this compound and its triphosphate form, 7-TFA-ap-7-Deaza-dATP, valuable reagents in molecular biology and biotechnology for applications such as DNA labeling, diagnostics, and the study of DNA-protein interactions.

From a biological standpoint, the incorporation of 7-deazaadenosine analogs into cellular DNA can induce cytotoxic effects. This is primarily due to the recognition of the modified base as DNA damage, which can trigger cell cycle arrest and apoptosis.

Quantitative Data Summary

Table 1: Cytotoxicity of 7-Deazaadenosine Analogs in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Citation |

| 7-deaza-2'-C-methyl-adenosine | Multiple | >100 | [1] |

| Tubercidin (7-deaza-adenosine) | Multiple | 0.15 - 3 | [1] |

| 7-(2-Thienyl)-7-deazaadenosine (AB61) | A549 (Lung Carcinoma) | 0.035 | [2][3] |

| 7-(2-Thienyl)-7-deazaadenosine (AB61) | CCRF-CEM (Leukemia) | 0.009 | [2] |

| 7-(2-Thienyl)-7-deazaadenosine (AB61) | HCT116 (Colon Carcinoma) | 0.027 | |

| 7-(2-Thienyl)-7-deazaadenosine (AB61) | K-562 (Myelogenous Leukemia) | 0.015 |

Table 2: Antiviral Activity of 7-Deazaadenosine Analogs

| Compound | Virus | Cell Line | IC50 (nM) | Citation |

| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Poliovirus | HeLa | 11 | |

| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Dengue Virus | Vero | 62 |

Experimental Protocols

Synthesis of 7-TFA-ap-7-Deaza-dATP

The synthesis of 7-TFA-ap-7-Deaza-dATP can be achieved through a multi-step process starting from a protected 7-iodo-7-deaza-2'-deoxyadenosine. The following is a generalized protocol based on established methods for the synthesis of C7-modified 7-deaza-2'-deoxyadenosine analogs.

Step 1: Sonogashira Coupling to Introduce the Propargyl Linker

-

To a solution of protected 7-iodo-7-deaza-2'-deoxyadenosine in anhydrous N,N-dimethylformamide (DMF), add N-propargyltrifluoroacetamide, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

-

Add triethylamine and stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected 7-(3-(trifluoroacetamido)prop-1-yn-1-yl)-7-deaza-2'-deoxyadenosine.

Step 2: Reduction of the Alkyne to an Alkane

-

Dissolve the product from Step 1 in methanol.

-

Add a catalytic amount of platinum(IV) oxide (PtO₂).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reduction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the protected 7-(3-(trifluoroacetamido)propyl)-7-deaza-2'-deoxyadenosine.

Step 3: Triphosphorylation

-

Dissolve the protected nucleoside from Step 2 in trimethyl phosphate.

-

Cool the solution to 0°C and add phosphorus oxychloride dropwise.

-

Stir the reaction at 0°C for 2-4 hours.

-

Add a solution of tributylammonium pyrophosphate in anhydrous DMF and tri-n-butylamine.

-

Stir the reaction for an additional 1-2 hours at 0°C.

-

Quench the reaction by adding triethylammonium bicarbonate (TEAB) buffer.

-

Purify the crude triphosphate by anion-exchange chromatography (e.g., using a DEAE-Sephadex column) with a linear gradient of TEAB buffer.

-

Lyophilize the fractions containing the desired product to obtain 7-TFA-ap-7-Deaza-dATP as a triethylammonium salt.

Enzymatic Incorporation of 7-TFA-ap-7-Deaza-dATP into DNA via PCR

This protocol describes the incorporation of the modified nucleotide into a specific DNA fragment using PCR.

-

PCR Reaction Setup:

-

Prepare a standard PCR master mix containing a thermostable DNA polymerase (e.g., Taq polymerase), dNTPs (dGTP, dCTP, dTTP), and the modified triphosphate 7-TFA-ap-7-Deaza-dATP. The ratio of 7-TFA-ap-7-Deaza-dATP to dATP will determine the frequency of incorporation and may need to be optimized. A starting point could be a 1:3 to 1:1 ratio.

-

Add the DNA template containing the target sequence and the forward and reverse primers.

-

The final reaction volume is typically 25-50 µL.

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

Cycling (30-35 cycles):

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperatures).

-

Extension: 72°C for 1 minute per kb of product length.

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Analysis of Incorporation:

-

Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the correct size fragment.

-

The incorporation of the modified nucleotide can be confirmed by methods such as mass spectrometry or by proceeding with the deprotection and conjugation steps followed by detection of the conjugated label.

-

Signaling Pathways and Mechanisms of Action

The incorporation of 7-deazaadenosine analogs, such as this compound, into genomic DNA is a key event that can trigger a cellular DNA Damage Response (DDR). This response is a complex signaling network that senses DNA lesions, signals their presence, and promotes either DNA repair or, if the damage is too severe, programmed cell death (apoptosis).

One of the key mechanisms of cytotoxicity for this class of compounds is the induction of DNA double-strand breaks (DSBs). The presence of the modified nucleoside in the DNA can lead to replication fork stalling and collapse, resulting in DSBs. The cell recognizes these breaks and activates a signaling cascade, a simplified version of which is depicted below.

References

- 1. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 7-(2-Thienyl)-7-Deazaadenosine (AB61), a New Potent Nucleoside Cytostatic with a Complex Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 7-(Trifluoroacetylamino-propargyl)-7-deaza-2'-deoxyadenosine (7-TFA-ap-7-Deaza-dA)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 7-(Trifluoroacetylamino-propargyl)-7-deaza-2'-deoxyadenosine, a modified nucleoside analog. It details the molecule's core structure, a robust synthetic pathway with explicit experimental protocols, and representative physicochemical and spectroscopic data. The guide also illustrates key experimental workflows relevant to its synthesis and application in biological research.

Core Structure and Introduction

7-TFA-ap-7-Deaza-dA is a synthetic analog of the natural nucleoside 2'-deoxyadenosine. Its structure is characterized by two key modifications:

-

7-Deaza Purine Core : The nitrogen atom at the 7th position of the adenine base is replaced by a carbon atom, forming a pyrrolo[2,3-d]pyrimidine ring system. This modification alters the electronic properties of the nucleobase and removes a hydrogen bond donor site in the major groove of DNA without disrupting Watson-Crick base pairing.[1][2]

-

C7-Alkynyl Side Chain : A functional side chain is attached to the C7 position. In this specific molecule, the side chain is a propargyl group (a three-carbon chain with a triple bond) linked to a trifluoroacetyl (TFA) protected amine. This alkyne handle is particularly useful for subsequent modifications via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

These modifications make this compound and related compounds valuable tools in various research areas, including the development of fluorescent DNA probes, antiviral agents, and as building blocks for modified oligonucleotides.[3][4]

Synthetic Pathway and Methodology

The synthesis of this compound is typically achieved through a multi-step process culminating in a palladium-catalyzed Sonogashira cross-coupling reaction.[3] The general workflow involves the preparation of a halogenated 7-deaza-dA precursor, which is then coupled with the functionalized alkyne side chain.

Experimental Protocols

The following protocols are representative methodologies derived from established literature for the synthesis of 7-alkynyl-7-deaza-2'-deoxyadenosine analogs.

Protocol 1: Synthesis of 7-Iodo-7-deaza-2'-deoxyadenosine (Key Precursor)

-

Step A: Glycosylation & Iodination:

-

Start with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Prepare its sodium salt by reacting with sodium hydride (NaH) in anhydrous acetonitrile (CH₃CN).

-

Add 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose (a protected chlorosugar) to the solution and stir at room temperature.

-

After the reaction is complete (monitored by TLC), purify the resulting protected nucleoside.

-

Dissolve the purified product in dimethylformamide (DMF) and add N-iodosuccinimide (NIS). Stir at room temperature for 2-3 days until iodination at the C7 position is complete.

-

-

Step B: Amination and Deprotection:

-

Dissolve the iodinated intermediate from Step A in methanolic ammonia (NH₃/MeOH).

-

Heat the mixture in a sealed pressure vessel at 65-70°C for 3-4 days. This step simultaneously displaces the C4-chloro group with an amino group and removes the p-toluoyl protecting groups from the sugar moiety.

-

After cooling, evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure 7-iodo-7-deaza-2'-deoxyadenosine.

-

Protocol 2: Sonogashira Cross-Coupling

-

Preparation: In a reaction vessel, dissolve 7-iodo-7-deaza-2'-deoxyadenosine (1 equivalent) and N-propargyltrifluoroacetamide (1.5-2 equivalents) in anhydrous DMF.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents) and copper(I) iodide (CuI) (0.2 equivalents) to the mixture.

-

Reaction: Add an amine base, such as triethylamine (Et₃N) (3-4 equivalents), and stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

-

Workup and Purification:

-

Once the starting material is consumed, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via silica gel column chromatography using a gradient of methanol in dichloromethane to obtain the final product, this compound.

-

Physicochemical and Spectroscopic Data

Quantitative data for the specific target molecule is not widely published. The following tables summarize calculated properties for the final product and experimental data for the key precursor and related analogs.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Reference |

|---|---|---|---|---|

| 7-Iodo-7-deaza-2'-dA | C₁₁H₁₃IN₄O₃ | 376.15 | 376.00324 |

| This compound | C₁₆H₁₆F₃N₅O₄ | 415.33 | 415.11578 | (Calculated) |

Table 2: Representative Spectroscopic Data for 7-Substituted 7-Deaza-dA Analogs

| Feature | Data Type | Value / Range | Comments | Reference |

|---|---|---|---|---|

| UV Absorbance (λₘₐₓ) | UV-Vis Spectroscopy | 279-280 nm | For 7-ethynyl-7-deaza-dA in Methanol. The exact λₘₐₓ can vary with the C7 substituent. | |

| Molar Extinction (ε) | UV-Vis Spectroscopy | ~11,100 L·mol⁻¹·cm⁻¹ | For 7-ethynyl-7-deaza-dA at ~279 nm. | |

| C2-H | ¹H-NMR (CDCl₃) | δ ≈ 8.4-8.5 ppm (s) | Chemical shift for the proton at the C2 position of the purine-like ring. | |

| C6-H | ¹H-NMR (CDCl₃) | δ ≈ 7.2-7.6 ppm (s) | Chemical shift for the proton at the C6 position of the pyrrolo[2,3-d]pyrimidine ring. | |

| H-1' | ¹H-NMR (CDCl₃) | δ ≈ 6.3-6.7 ppm (m) | Chemical shift for the anomeric proton of the deoxyribose sugar. | |

| CH₃ (propynyl) | ¹H-NMR (CDCl₃) | δ ≈ 1.3-1.4 ppm (s) | Representative shift for a methyl group on a C7-propyne side chain (for comparison). | |

| Purine-like Ring | ¹³C-NMR (CDCl₃) | δ ≈ 100-158 ppm | General range for the carbon atoms of the 7-deazapurine core. |

| Alkyne Carbons (C≡C) | ¹³C-NMR | δ ≈ 80-100 ppm | Typical range for the sp-hybridized carbons of the alkyne side chain. | |

Application Workflow in Biological Research

Modified nucleosides like this compound are not typically components of natural signaling pathways but are designed as tools to probe biological systems. The following diagram illustrates a common experimental workflow for using such an analog as a molecular probe after its incorporation into DNA.

References

The Discovery and Development of 7-Deazaadenosine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaadenosine analogs, a class of nucleoside analogs where the nitrogen at the 7-position of the purine ring is replaced by a carbon atom, have emerged as a versatile scaffold in drug discovery. This structural modification, inspired by the natural product tubercidin, alters the electronic properties and metabolic stability of the parent adenosine molecule, leading to a broad spectrum of biological activities.[1][2][3] These analogs have been investigated for their potential as antiviral, anticancer, and antiparasitic agents.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and development of key 7-deazaadenosine analogs, with a focus on quantitative data and experimental methodologies.

Core Synthetic Strategies

The synthesis of 7-deazaadenosine analogs typically involves the construction of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core, followed by glycosylation with a protected ribose or deoxyribose derivative. Subsequent modifications at the C6 and C7 positions of the nucleobase, as well as on the sugar moiety, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.

General Synthetic Schemes

A common approach to synthesize 7-substituted-7-deazaadenosine derivatives begins with a protected glycosyl donor, which undergoes a Mitsunobu condensation to form the nucleoside scaffold. The 6-chloro intermediate is then converted to the 6-amino compound via an SNAr reaction with ammonia. Further modifications, such as Sonogashira and Suzuki cross-coupling reactions, can be employed to introduce various substituents at the 7-position.

Another strategy involves the direct C-glycosylation of a 9-deazaguanine derivative, which is then converted to the corresponding 9-deazaadenosine analog. Modifications at the 2- and 7-positions can be achieved through halogenation and subsequent substitution reactions.

Therapeutic Applications and Key Analogs

Antiviral Activity

7-Deazaadenosine analogs have demonstrated potent activity against a range of RNA viruses. Their mechanism of action often involves intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerase (RdRp).

A notable example is 7-deaza-2'-C-methyladenosine, a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The 7-deaza modification significantly enhances its inhibitory potency compared to the parent 2'-C-methyladenosine. Another analog, 7-deaza-6-methyl-9-β-D-ribofuranosylpurine, has shown potent inhibition of poliovirus and dengue virus replication by acting as a substrate for the viral RdRP and getting incorporated into the viral RNA, mimicking both ATP and GTP.

Anticancer Activity

The anticancer potential of 7-deazaadenosine analogs stems from their ability to target key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

A series of 5',7-disubstituted 7-deazaadenosine analogs have been developed as irreversible pan-FGFR inhibitors. These compounds demonstrate potent inhibition of FGFR1-4 and suppress FGFR-mediated signaling, leading to antiproliferative activity in cancer cell lines with FGFR dysregulation.

Researchers have also designed 7-substituted 7-deaza-4'-thioadenosine derivatives as multi-kinase inhibitors. By targeting the conserved ribose pocket of the ATP binding site, these analogs can inhibit multiple kinases, potentially overcoming drug resistance.

Antiparasitic Activity

Modified 7-deazaadenosine analogs have also shown promise in treating parasitic infections. For instance, 7-aryl-7-deaza-3'-deoxy-ribofuranosyl nucleosides have demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Quantitative Data Summary

The following tables summarize the biological activity and pharmacokinetic properties of selected 7-deazaadenosine analogs.

Table 1: Antiviral Activity of 7-Deazaadenosine Analogs

| Compound | Virus | Assay | IC50 / EC50 | Cytotoxicity (CC50) | Reference |

| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Poliovirus (PV) | Plaque Assay | 11 nM | >100-fold selectivity | |

| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Dengue Virus (DENV) | Plaque Assay | 62 nM | - | |

| 7-deaza-2'-C-methyladenosine | Hepatitis C Virus (HCV) | Replicon Assay | - | Reduced cellular toxicity |

Table 2: Anticancer Activity of 7-Deazaadenosine Analogs

| Compound | Target | Cell Line | IC50 | Reference |

| 7-benzyl-9-deazaadenosine | - | L1210 Leukemia | 0.07 µM | |

| 7-benzyl-9-deazaadenosine | - | P388 Leukemia | 0.1 µM | |

| 7-benzyl-9-deazaadenosine | - | CCRF-CEM Leukemia | 0.2 µM | |

| 7-methyl-9-deazaadenosine | - | L1210 Leukemia | 0.4 µM | |

| 2-fluoro-9-deazaadenosine | - | P388 Leukemia | 0.9 µM |

Table 3: Pharmacokinetic Properties of a 7-Deazaadenosine Analog

| Compound | Species | Half-life (t1/2) | Intrinsic Clearance | Reference |

| Adenosine analogue 6h | Human Liver Microsomes | 68 min | Low | |

| Adenosine analogue 6h | Rat Liver Microsomes | 65 min | Low | |

| Adenosine analogue 6h | Mouse Liver Microsomes | 69 min | Low | |

| Acrylamide-containing compound 13f | Human Liver Microsomes | 9.4 min | High |

Experimental Protocols

Synthesis of 5',7-Disubstituted 7-Deaza-adenosine Analogues

A detailed synthetic route is provided in the source material. Key steps include:

-

Synthesis of the Nucleoside Scaffold: Mitsunobu condensation of a TBS-protected glycosyl donor.

-

Introduction of the Amino Group: SNAr reaction of the 6-chloro intermediate with ammonia.

-

Deprotection: Removal of the TBS group using formic acid.

-

Introduction of Substituents at the 7-Position: Sonogashira and Suzuki cross-coupling reactions.

-

Modification at the 5'-Position: Mitsunobu reaction to introduce an azide, followed by a Staudinger reaction to yield the 5'-amino intermediate.

Biochemical FGFR Kinase Assay

The inhibitory activity of the synthesized compounds against FGFR1-4 was determined using a standard kinase assay. The general steps are:

-

Incubate the respective FGFR kinase with the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Measure the kinase activity, typically by quantifying the phosphorylation of a substrate peptide using methods like ELISA or fluorescence-based assays.

-

Calculate the IC50 values from the dose-response curves.

Cellular Antiproliferative Assay

The effect of the compounds on the proliferation of cancer cell lines was assessed using assays such as the SRB (Sulphorhodamine B) assay. The protocol involves:

-

Seed cancer cells (e.g., HCT116, RT4) in 96-well plates.

-

Treat the cells with various concentrations of the test compounds.

-

After a defined incubation period, fix the cells with trichloroacetic acid.

-

Stain the cells with SRB dye.

-

Wash and solubilize the bound dye.

-

Measure the absorbance at a specific wavelength to determine cell viability.

Microsomal Stability Assay

The metabolic stability of the compounds was evaluated using liver microsomes from different species. The general procedure is:

-

Incubate the test compound with liver microsomes in the presence of NADPH.

-

Take samples at different time points.

-

Quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance.

Visualizations

Signaling Pathway

Caption: Inhibition of the FGFR signaling pathway by 7-deazaadenosine analogs.

Experimental Workflow

References

- 1. Synthesis of a 6-Methyl-7-Deaza Analogue of Adenosine that Potently Inhibits Replication of Polio and Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]

- 4. researchgate.net [researchgate.net]

The Role of 7-Deaza Modification in Nucleic Acids: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The strategic modification of nucleic acids is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and fundamental research. Among the vast arsenal of available modifications, the substitution of the nitrogen atom at the 7-position of purine nucleobases with a carbon atom, known as 7-deaza modification, has emerged as a powerful tool. This alteration, while seemingly subtle, imparts significant changes to the biochemical and biophysical properties of DNA and RNA. This technical guide provides an in-depth exploration of the core principles of 7-deaza modifications, their impact on nucleic acid structure and function, and their applications in various research and drug development contexts.

Core Principles of 7-Deaza Modification

The fundamental change in a 7-deaza purine is the replacement of the N7 atom with a C-H group. This modification is isosteric to the natural purine, meaning it has a similar size and shape, thus generally preserving the Watson-Crick base-pairing geometry. However, the removal of the nitrogen atom at this position has profound consequences:

-

Alteration of the Major Groove: The N7 atom of purines is located in the major groove of the DNA double helix and serves as a hydrogen bond acceptor. Its replacement with a non-polar C-H group alters the electrostatic potential and hydrogen bonding capacity of the major groove. This can significantly impact the binding of proteins, enzymes, and other ligands that interact with this region of the DNA.

-

Disruption of Hoogsteen Base Pairing: The N7 position is crucial for the formation of Hoogsteen and reverse Hoogsteen base pairs, which are essential for the assembly of non-canonical DNA structures like G-quadruplexes. By eliminating this hydrogen bond acceptor, 7-deaza modifications effectively prevent the formation of such structures.

-

Increased Hydrophobicity: The substitution of a nitrogen atom with a carbon atom increases the hydrophobicity of the nucleobase, which can influence base stacking interactions and the overall stability of the nucleic acid duplex.

Impact on Nucleic Acid Structure and Stability

The introduction of 7-deaza purines into oligonucleotides leads to measurable changes in their structural and thermodynamic properties. These effects are dependent on the specific 7-deaza analog, the sequence context, and the environmental conditions.

Thermodynamic Stability

The effect of 7-deaza modifications on the thermal stability of DNA and RNA duplexes is a critical consideration for their application. The change in melting temperature (Tm) provides a quantitative measure of this impact.

| Modification | Sequence Context | ΔTm (°C) per modification | Reference |

| 7-deaza-2'-deoxyguanosine (dG7deaza) | d(CGCGAATTCGCG)2 | -0.8 | [1] |

| 7-deaza-2'-deoxyadenosine (dA7deaza) | d(CGCGAATTCGCG)2 | -1.2 | [2] |

| 7-deaza-8-aza-2'-deoxyguanosine | d(CGCGAATTCGCG)2 | +1.0 | [3] |

| 7-deaza-8-aza-2'-deoxyadenosine | Not specified | More stable than 7-deaza-dA:dT | [4] |

Table 1: Effect of 7-Deaza Modifications on Duplex Melting Temperature (Tm). The change in Tm is relative to the corresponding unmodified duplex.

The thermodynamic consequences of these modifications extend beyond simple Tm shifts. Detailed calorimetric studies have revealed that the incorporation of 7-deaza-guanine can lead to a significant reduction in the folding enthalpy (ΔH°) and is associated with changes in hydration and reduced cation binding[5]. In contrast, the 7-deaza-8-aza-guanine modification can increase duplex stability.

Structural Perturbations

High-resolution structural studies, such as X-ray crystallography and NMR spectroscopy, have shown that the incorporation of 7-deaza purines generally causes minimal distortion to the overall B-form DNA helical structure. The Watson-Crick base pairing remains intact. However, subtle changes in base stacking and the hydration spine of the major groove have been observed.

Applications in Research and Drug Development

The unique properties of 7-deaza modified nucleic acids have led to their widespread use in a variety of molecular biology applications and have positioned them as valuable tools in the development of nucleic acid-based therapeutics.

Overcoming Challenges in PCR and DNA Sequencing

GC-rich sequences and regions prone to forming secondary structures, such as G-quadruplexes, are notoriously difficult to amplify by PCR and to sequence accurately. The incorporation of 7-deaza-dGTP in place of dGTP is a widely adopted strategy to overcome these challenges. By preventing the formation of Hoogsteen base pairs, 7-deaza-dGTP disrupts the formation of stable G-quadruplexes and other secondary structures, leading to improved PCR yields and the resolution of band compressions in Sanger sequencing.

Probing DNA-Protein Interactions

The modification of the major groove by 7-deaza purines provides a powerful method for investigating the recognition mechanisms of DNA-binding proteins and enzymes. By selectively replacing purines at specific sites with their 7-deaza analogs, researchers can assess the importance of the N7 position for binding and activity. For example, the substitution of guanine with 7-deaza-guanine can protect DNA from cleavage by certain restriction endonucleases, indicating that the N7 atom is a critical contact point for these enzymes.

Aptamer and Ribozyme Engineering

The development of aptamers and ribozymes with enhanced stability and novel functionalities often involves the incorporation of modified nucleotides. 7-Deaza purines can be used to modulate the folding and activity of these functional nucleic acids. For instance, replacing guanosines with 7-deaza-guanosines can be used to confirm the role of G-quadruplex formation in the function of a particular RNA sequence.

Therapeutic Oligonucleotides

In the field of drug development, 7-deaza modifications are being explored for their potential to improve the therapeutic properties of antisense oligonucleotides and siRNAs. The increased stability of certain 7-deaza analogs and their altered interactions with cellular proteins could lead to improved efficacy and pharmacokinetic profiles.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 7-deaza modified nucleic acids.

Synthesis of 7-Deaza Modified Oligonucleotides

The incorporation of 7-deaza purines into synthetic oligonucleotides is achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer. The corresponding 7-deaza-phosphoramidite building blocks are commercially available.

Protocol for Solid-Phase Oligonucleotide Synthesis with 7-Deaza-Phosphoramidites:

-

Support Preparation: Start with a solid support (e.g., controlled pore glass) functionalized with the desired 3'-terminal nucleoside.

-

Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside by treatment with a solution of trichloroacetic acid in dichloromethane.

-

Coupling: Activate the 7-deaza-phosphoramidite monomer with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.

-

Iteration: Repeat the deblocking, coupling, capping, and oxidation steps for each subsequent nucleotide to be added to the sequence.

-

Cleavage and Deprotection: After the final coupling step, cleave the oligonucleotide from the solid support and remove all remaining protecting groups by treatment with concentrated ammonium hydroxide.

-

Purification: Purify the full-length oligonucleotide from shorter failure sequences using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

PCR Amplification of GC-Rich Templates using 7-Deaza-dGTP

Reaction Setup (for a 25 µL reaction):

| Component | Final Concentration | Volume |

| 10x PCR Buffer | 1x | 2.5 µL |

| dNTP mix (10 mM each of dATP, dCTP, dTTP) | 200 µM | 0.5 µL |

| dGTP (10 mM) | 50 µM | 0.125 µL |

| 7-deaza-dGTP (10 mM) | 150 µM | 0.375 µL |

| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |

| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |

| Template DNA | 1-100 ng | 1.0 µL |

| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |

| Nuclease-free water | - | to 25 µL |

Table 2: PCR Reaction Mixture for GC-Rich Templates. A 3:1 ratio of 7-deaza-dGTP to dGTP is often recommended.

Thermal Cycling Protocol:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

Cycling (30-40 cycles):

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (optimize for specific primers).

-

Extension: 72°C for 1 minute per kb of product length.

-

-

Final Extension: 72°C for 5-10 minutes.

-

Hold: 4°C.

Sanger Sequencing with 7-Deaza-dGTP

To resolve band compressions in Sanger sequencing, the dGTP in the sequencing reaction mix is replaced with 7-deaza-dGTP.

Cycle Sequencing Reaction Setup:

-

Combine the following in a PCR tube:

-

Template DNA (100-500 ng plasmid or 10-100 ng PCR product).

-

Sequencing Primer (3.2 pmol).

-

Sequencing Ready Reaction Mix (containing DNA polymerase, ddNTPs, dATP, dCTP, dTTP, and 7-deaza-dGTP).

-

Nuclease-free water to a final volume of 10-20 µL.

-

-

Perform thermal cycling according to the sequencing kit manufacturer's instructions.

-

Purify the sequencing products to remove unincorporated dyes and primers.

-

Analyze the products by capillary electrophoresis.

Analysis of G-Quadruplex Formation using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformation of nucleic acids. The formation of G-quadruplexes gives rise to characteristic CD spectra, which are distinct from those of duplex or single-stranded DNA. The use of 7-deaza-guanine substituted oligonucleotides can serve as a negative control to confirm that the observed spectral changes are indeed due to G-quadruplex formation.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve the unmodified and 7-deaza-guanine modified oligonucleotides in a buffer containing a cation that supports G-quadruplex formation (e.g., 100 mM KCl, 10 mM Tris-HCl, pH 7.5).

-

Anneal the samples by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

-

CD Spectroscopy:

-

Record the CD spectra of both the unmodified and modified samples from 320 nm to 220 nm at a controlled temperature (e.g., 25°C).

-

A parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm. An antiparallel G-quadruplex often exhibits a positive peak around 295 nm and a negative peak around 260 nm.

-

-

Data Analysis:

-

Compare the spectra of the unmodified and 7-deaza-guanine modified oligonucleotides. The absence of the characteristic G-quadruplex signature in the spectrum of the modified oligonucleotide confirms that the observed structure in the unmodified sample is a G-quadruplex.

-

Visualizations of Key Processes

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to 7-deaza modifications.

References

- 1. cytivalifesciences.com [cytivalifesciences.com]

- 2. researchgate.net [researchgate.net]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

An In-depth Technical Guide to Alkyne-Modified Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-modified nucleosides have emerged as indispensable chemical tools in molecular biology, drug discovery, and diagnostics. These synthetic analogs of natural nucleosides contain a terminal alkyne group, a small and biologically inert functional handle.[1][2][3] The true power of this modification lies in its ability to participate in highly specific and efficient bioorthogonal "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]

This bioorthogonality allows for the precise chemical labeling of nucleic acids (DNA and RNA) in their native environment, including within living cells and organisms, without interfering with biological processes. By introducing alkyne-modified nucleosides through metabolic incorporation—where cells mistake them for their natural counterparts—or by enzymatic or solid-phase synthesis into oligonucleotides, researchers can tag and subsequently visualize, isolate, and analyze nucleic acids for a myriad of applications. These applications range from imaging newly synthesized DNA and RNA to understand cellular proliferation and transcription dynamics, to identifying drug targets and developing novel therapeutic oligonucleotides. This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and critical workflows associated with the use of alkyne-modified nucleosides.

Data Presentation: Synthesis and Reaction Efficiencies

The efficiency of synthesizing and applying alkyne-modified nucleosides is critical for their successful implementation. The following tables summarize key quantitative data from the literature, including synthesis yields and reaction efficiencies for various click chemistry conjugations.

Table 1: Synthesis Yields of Alkyne-Modified Nucleoside Analogs

| Nucleoside Analog | Modification Position | Synthetic Strategy | Yield (%) | Reference |

| Adenosine-bile acid conjugate (15a) | C8 of Adenine | CuAAC | 72% | |

| Adenosine-bile acid conjugate (15b) | C8 of Adenine | CuAAC | 78% | |

| 2'-deoxyadenosine-nitric oxide photodonor | C8 of Adenine | CuAAC | Not specified | |

| Arabinofuranosyl triazole nucleoside (47) | Nucleobase replacement | CuAAC as key step | Not specified | |

| Spirocyclic nucleoside analogs (54) | Intramolecular cycloaddition | Thermal Azide-Alkyne Cycloaddition | 95% | |

| 8-azidoadenosine-cyclooctyne (56, 58) | C8 of Adenine | SPAAC | Nearly quantitative | |

| Uridine-derived antibacterial (64) | C5 of Uridine | CuAAC | Not specified | |

| 8-Alkyne-Modified 2'-Deoxyadenosine Monophosphate | C8 of Adenine | Sonogashira coupling, then phosphorylation | 70% | |

| Alkyne-functionalized nucleosides (5c, 5d) | 5-position of Uracil | Radical bromination and substitution | 52-57% |

Table 2: Click Chemistry Reaction Yields and Conditions

| Reaction Type | Substrates | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| CuAAC | Alkyne-nucleosides & Bile acid azides | CuSO₄, Sodium Ascorbate, H₂O/t-BuOH/THF | 18 h | 60-90% | |

| CuAAC | C8-Alkyne Oligonucleotides & Marker-azide | Precomplexed Cu(I) | 30 min - 4 h | Near quantitative | |

| CuAAC | Alkyne-DNA & Alexa Fluor 647 azide | 100 µM CuSO₄, 500 µM THPTA, 1 mM sodium ascorbate | 2 h | Not specified | |

| SPAAC | 8-azido adenosine & Cyclooctynes | DMSO, room temperature | 5 min | Nearly quantitative | |

| SPAAC | Azido-squalene & Alkyne-Oligonucleotide | DMSO/H₂O/acetone | 12-18 h | up to 95% | |

| SPAAC | Cyclooctyne-protein & Azide-molecule | PBS, pH 7.4, 37°C | 2-12 h | Not specified |

Key Methodologies and Visual Workflows

The practical application of alkyne-modified nucleosides relies on robust experimental protocols. This section details the methodologies for their synthesis and subsequent use in click chemistry reactions and metabolic labeling, accompanied by visual diagrams generated using the DOT language to illustrate the workflows.

Synthesis of Alkyne-Modified Nucleosides

The introduction of an alkyne moiety onto a nucleoside can be achieved through various synthetic routes. A common and effective method is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with a halogenated nucleoside.

References

- 1. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Precision: A Technical Guide to Click Chemistry Principles with Modified Nucleosides

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug discovery, the ability to precisely modify complex biomolecules is paramount. "Click chemistry," a term coined by K.B. Sharpless, represents a paradigm shift towards reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. This guide delves into the core principles of click chemistry and its transformative application in the modification of nucleosides, the fundamental building blocks of DNA and RNA. The marriage of these two fields has unlocked unprecedented opportunities for developing novel therapeutics, diagnostic tools, and research probes.

Core Principles of Click Chemistry

Click chemistry is not a single reaction, but rather a philosophy that emphasizes simplicity and reliability.[1] To qualify as a "click" reaction, a chemical transformation should ideally:

-

Be modular and have a wide scope.

-

Yield high reaction conversion rates.

-

Generate harmless byproducts that are easily removed.

-

Be stereospecific.

-

Exhibit simple reaction conditions, often in benign solvents like water.

-

Utilize readily available starting materials and reagents.

The most prominent examples of click chemistry, especially in the context of biological systems, are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][] These reactions are bio-orthogonal, meaning they can proceed within a living system without interfering with native biochemical processes.[4][5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is characterized by its high efficiency, selectivity, and mild reaction conditions. The copper(I) catalyst is crucial for accelerating the reaction and ensuring the regioselectivity of the triazole product.

A key challenge in applying CuAAC to nucleic acids was the potential for copper-induced damage to the DNA or RNA backbone. This issue has been largely overcome through the development of copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives, which protect the nucleic acid from degradation while maintaining catalytic activity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the triazole product. While SPAAC is generally slower than CuAAC, its metal-free nature makes it highly suitable for in vivo applications.

Click Chemistry with Modified Nucleosides: A Powerful Alliance

The modification of nucleosides with bioorthogonal functional groups, such as azides and alkynes, allows for their subsequent labeling with a wide array of molecules, including fluorophores, biotin, and drug molecules. These modified nucleosides can be incorporated into DNA and RNA through solid-phase synthesis or enzymatic polymerization, providing a powerful handle for a multitude of applications.

Applications in Research and Drug Development

The ability to precisely label and track nucleic acids has profound implications for various research areas:

-

Cell Proliferation Studies: The incorporation of alkyne-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA allows for the visualization and quantification of cell proliferation.

-

DNA and RNA Imaging: Fluorescently labeling specific DNA or RNA sequences enables the study of their localization, dynamics, and interactions within living cells.

-

Drug Discovery and Development: Click chemistry facilitates the synthesis of novel nucleoside analogs with potential therapeutic activity, as well as the development of targeted drug delivery systems. By attaching drugs to oligonucleotides, they can be directed to specific cells or tissues.

-

Bioconjugation: This technique allows for the creation of complex biomolecular conjugates, such as antibody-oligonucleotide conjugates, for diagnostic and therapeutic purposes.

Quantitative Data Summary

The efficiency of click reactions with modified nucleosides is a critical parameter. The following tables summarize key quantitative data found in the literature.

| Reaction Type | Reactants | Catalyst/Promoter | Typical Reaction Time | Typical Yield | Reference |

| CuAAC | Alkyne-modified oligonucleotide, Azide-labeled molecule | Cu(I) with stabilizing ligand (e.g., TBTA, THPTA) | 30 min - 4 hours | Near quantitative | |

| SPAAC | Azido-modified nucleoside, Strained cyclooctyne (e.g., DIBO) | None | Minutes to hours | Almost quantitative | |

| Intramolecular CuAAC | 5'-azido and 5-octadiynyl dU/dC | Cu(I) with TBTA | Not specified | ~70% |

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| BCN | 0.14 | |

| DIBO | 0.17 | |

| DIFO | 0.076 | |

| DBCO | ~0.1 |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry with modified nucleosides. Below are representative protocols for CuAAC and SPAAC reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Oligonucleotide

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-functionalized molecule (e.g., fluorescent dye-azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Nuclease-free water

-

Appropriate buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Prepare a stock solution of the THPTA/CuSO₄ complex: Incubate CuSO₄ with THPTA in a 1:2 molar ratio in nuclease-free water for several minutes. This solution can be stored frozen.

-

Dissolve the alkyne-modified oligonucleotide in an appropriate buffer.

-

Add the azide-functionalized molecule in a 4-50 fold molar excess to the oligonucleotide solution.

-

Add the pre-complexed THPTA/CuSO₄ solution to the reaction mixture to a final concentration of approximately 25 equivalents relative to the oligonucleotide.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of approximately 40 equivalents.

-

Incubate the reaction at room temperature for 30-60 minutes.

-

Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell RNA Imaging

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

2'-Azido guanosine (2'-N₃-G)

-

Fluorescently-labeled dibenzocyclooctyne (DBCO)

-

Live-cell imaging buffer (e.g., PBS with calcium and magnesium)

-

Nuclear counterstain (e.g., Hoechst 33342)

Procedure:

-

Metabolic Labeling:

-

Culture mammalian cells to the desired confluency.

-

Prepare a labeling medium by supplementing the complete cell culture medium with 2'-N₃-G at a final concentration of 10-100 µM.

-

Incubate the cells in the labeling medium for 1 to 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unincorporated 2'-N₃-G.

-

-

SPAAC Reaction and Imaging:

-

Prepare the SPAAC reaction solution by diluting the fluorescently-labeled DBCO stock solution into pre-warmed live-cell imaging buffer to a final concentration of 5-20 µM.

-

Add the SPAAC reaction solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Gently remove the SPAAC reaction solution and wash the cells three times with pre-warmed live-cell imaging buffer.

-

(Optional) Incubate the cells with a nuclear counterstain for 5-10 minutes.

-

Wash the cells twice with live-cell imaging buffer.

-

Image the cells using a fluorescence microscope with appropriate filter sets.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the principles and applications discussed, the following diagrams, generated using the DOT language, illustrate key concepts.

Conclusion

Click chemistry, particularly the CuAAC and SPAAC reactions, has emerged as an indispensable tool for the modification of nucleosides and nucleic acids. Its simplicity, efficiency, and bioorthogonality have paved the way for significant advancements in drug discovery, diagnostics, and fundamental biological research. As new click reactions and modified nucleosides continue to be developed, the scope and impact of this powerful chemical toolbox are set to expand even further, promising exciting new avenues for scientific exploration and therapeutic innovation.

References

Preliminary Studies on 7-TFA-ap-7-Deaza-dA: A Technical Guide

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the preliminary studies of 7-TFA-ap-7-Deaza-dA. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its role as a nucleoside antimetabolite.

Introduction

This compound is a modified deoxyadenosine analog characterized by the substitution of the nitrogen at the 7-position of the purine ring with a carbon atom, and the attachment of a trifluoroacetylamino-propargyl group at this new 7-position. This modification of the nucleobase can significantly alter the molecule's chemical and biological properties. The 7-deaza modification is a key feature in several nucleoside analogs, often leading to increased potency against viral polymerases and improved pharmacokinetic profiles.[1][2]

Analogs of 7-deaza purines have been explored for various therapeutic and diagnostic applications. For instance, 7-deaza-2'-C-methyl-adenosine has demonstrated potent and selective inhibition of Hepatitis C Virus (HCV) replication.[1][2] The replacement of the N7 atom with a carbon atom in 7-deaza-2'-deoxyguanosine diminishes the structure of the major groove in DNA without interfering with Watson-Crick base pairing, a property useful in sequencing GC-rich regions.[3]

The subject of this guide, this compound, and its dideoxy counterpart, 7-TFA-ap-7-Deaza-ddA, are noted for their utility in the synthesis of thiotriphosphate nucleotide dye terminators for DNA sequencing applications. Furthermore, its classification as a nucleoside antimetabolite suggests potential applications in areas such as oncology, specifically in inducing cancer-programmed cell death.

Chemical and Physical Properties

A summary of the available quantitative data for this compound and its related dideoxy analog is presented in the table below.

| Property | This compound | 7-TFA-ap-7-Deaza-ddA |

| CAS Number | 178420-75-2 | 114748-71-9 |

| Molecular Formula | C16H16F3N5O4 | Not explicitly found |

| Molecular Weight | 399.32 g/mol | Not explicitly found |

| SMILES | Not explicitly found | OC[C@@H]1CC--INVALID-LINK--O1 |

| Solubility | Not explicitly found | 10 mM in DMSO |

Synthesis and Experimental Protocols

The synthesis of 7-alkynyl-7-deazapurine nucleosides generally involves a key cross-coupling reaction. A common and effective method is the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide. In the context of this compound synthesis, this would typically involve the coupling of a protected 7-halo-7-deaza-2'-deoxyadenosine with N-propargyltrifluoroacetamide.

General Experimental Protocol for Sonogashira Coupling

A plausible experimental protocol for the synthesis of 7-alkynyl-7-deazaadenosine analogs is detailed below. This is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

Protected 7-iodo-7-deaza-2'-deoxyadenosine

-

N-propargyltrifluoroacetamide

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., DMF or THF)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a solution of protected 7-iodo-7-deaza-2'-deoxyadenosine in anhydrous solvent under an inert atmosphere, add the base, N-propargyltrifluoroacetamide, CuI, and the palladium catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

-

Remove the protecting groups under appropriate conditions to yield the final product, this compound.

-

Characterize the final product by NMR, mass spectrometry, and HPLC.

Biological Activity and Mechanism of Action

As a nucleoside antimetabolite, this compound is expected to exert its biological effects by interfering with nucleic acid synthesis. Once inside the cell, it is likely phosphorylated to its triphosphate form by cellular kinases. This triphosphate analog can then act as a substrate for DNA polymerases.

The incorporation of the modified nucleotide into a growing DNA strand can lead to chain termination, particularly if it is a dideoxy analog (ddA). Even as a deoxy analog (dA), the bulky 7-substituent may hinder further chain elongation or alter the DNA structure, leading to replication fork stalling and the activation of DNA damage response pathways. This disruption of DNA synthesis and integrity can ultimately trigger apoptosis, or programmed cell death, which is a key mechanism for its potential anticancer activity.

Signaling Pathway

The proposed mechanism of action, involving the disruption of DNA synthesis and induction of apoptosis, is depicted in the following signaling pathway diagram.

References

- 1. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-Deaza-2'-deoxyguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

Methodological & Application

Application Notes and Protocols for 7-Alkynyl-7-Deaza-dA in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the site-specific labeling of oligonucleotides using 7-alkynyl-7-deaza-2'-deoxyadenosine (7-alkynyl-7-deaza-dA) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This methodology allows for the efficient and specific conjugation of a wide variety of molecules, such as fluorescent dyes, biotin, or therapeutic agents, to DNA.

Introduction

The modification of oligonucleotides is a critical tool in diagnostics, therapeutics, and fundamental research. The 7-position of 7-deazapurine nucleosides is an ideal site for modification as it resides in the major groove of the DNA double helix, minimizing disruption of hybridization. The introduction of an alkyne group at this position of 2'-deoxyadenosine provides a bioorthogonal handle for post-synthetic modification via the highly efficient and specific CuAAC reaction.[1][2] This "click" reaction forms a stable triazole linkage between the alkyne-modified oligonucleotide and an azide-functionalized molecule of interest.[1]

Experimental Workflow

The overall process involves three main stages:

-

Solid-Phase Oligonucleotide Synthesis: Incorporation of the 7-alkynyl-7-deaza-dA phosphoramidite into the desired DNA sequence.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction to conjugate the azide-containing molecule to the alkyne-modified oligonucleotide.

-

Purification and Analysis: Isolation and characterization of the final labeled oligonucleotide.

Quantitative Data Summary

The efficiency of each step is crucial for obtaining a high yield of the final labeled product. The following table summarizes key quantitative parameters.

| Parameter | Typical Value | Notes |

| Phosphoramidite Incorporation Efficiency | >98% | Dependent on the quality of reagents and synthesizer performance. Longer coupling times (e.g., 6 minutes) can maximize efficiency for modified phosphoramidites.[3][4] |

| CuAAC Reaction Yield | Near Quantitative (>95%) | Highly efficient under optimized conditions. |

| Duplex Stability (Tm) | Variable | The triazole linkage can be destabilizing to the DNA duplex. The extent of destabilization depends on the sequence and the nature of the conjugated molecule. |

| Final Product Purity | >85% | Achievable with HPLC purification. |

Experimental Protocols

Protocol 1: Incorporation of 7-Alkynyl-7-deaza-dA Phosphoramidite

This protocol outlines the automated solid-phase synthesis of an oligonucleotide containing a 7-alkynyl-7-deaza-dA modification.

Materials:

-

Standard DNA synthesis reagents (phosphoramidites, activator, capping reagents, oxidizing agent, deblocking solution)

-

Anhydrous acetonitrile

-

7-Alkynyl-7-deaza-2'-deoxyadenosine phosphoramidite (e.g., 7-(Octa-1,7-diynyl)-7-deaza-dA-CEP or 7-Ethynyl-7-deaza-dA-CEP)

-

Controlled Pore Glass (CPG) solid support

-

DNA synthesizer

Procedure:

-

Prepare a 0.1 M solution of the 7-alkynyl-7-deaza-dA phosphoramidite in anhydrous acetonitrile.

-

Set up the DNA synthesizer with all necessary reagents and the CPG solid support.

-

Program the desired oligonucleotide sequence into the synthesizer.

-

For the coupling step involving the modified phosphoramidite, increase the coupling time to 6 minutes to ensure high incorporation efficiency. Standard coupling times can be used for natural phosphoramidites.

-

Run the automated synthesis protocol.

-

Upon completion, cleave the oligonucleotide from the solid support and deprotect using standard procedures (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).

-

Dry the resulting alkyne-modified oligonucleotide.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-modified oligonucleotide and an azide-functionalized molecule.

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-functionalized molecule (e.g., fluorescent dye azide, biotin azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate (freshly prepared solution)

-

DMSO

-

Phosphate buffered saline (PBS) or Triethylammonium acetate (TEAA) buffer (pH 7.0)

-

Nuclease-free water

Reaction Setup:

| Reagent | Stock Concentration | Final Concentration |

| Alkyne-Oligonucleotide | Varies | 20-200 µM |

| Azide Molecule | 10 mM in DMSO | 1.5 x [Oligonucleotide] |

| CuSO₄ | 20 mM in water | 0.5-1 mM |

| TBTA/THPTA | 10 mM in 55% DMSO | 2.5-5 mM |

| Sodium Ascorbate | 100 mM in water | 5 mM |

| Buffer (e.g., PBS) | 10x | 1x |

| DMSO | - | Up to 50% v/v |

| Nuclease-free water | - | To final volume |

Procedure:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

-

Add the buffer and DMSO, and vortex to mix.

-

Add the azide stock solution and vortex.

-

In a separate tube, pre-mix the CuSO₄ and TBTA/THPTA solutions.

-

Add the freshly prepared sodium ascorbate solution to the oligonucleotide/azide mixture and vortex briefly.

-

Add the CuSO₄/ligand complex to initiate the reaction.

-

Incubate the reaction at room temperature overnight, protected from light.

-

If precipitation occurs, gently heat the mixture (e.g., to 37°C) and vortex to redissolve.

Protocol 3: Purification and Analysis of the Labeled Oligonucleotide

This protocol describes the purification of the click-modified oligonucleotide using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude labeled oligonucleotide from Protocol 2

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

Ethanol or acetone for precipitation

-

Sodium acetate or lithium perchlorate

Procedure:

-

Precipitation:

-

To the reaction mixture, add sodium acetate to a final concentration of 0.3 M.

-

Add 2.5 volumes of cold ethanol or 4 volumes of acetone.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge to pellet the oligonucleotide.

-

Wash the pellet with cold 70% ethanol or acetone and dry.

-

-

HPLC Purification:

-

Resuspend the dried pellet in Mobile Phase A.

-

Inject the sample onto the reversed-phase HPLC column.

-

Elute the oligonucleotide using a gradient of Mobile Phase B. The labeled oligonucleotide, being more hydrophobic, will have a longer retention time than the unlabeled starting material.

-

Collect the fractions corresponding to the desired product peak.

-

-

Desalting:

-

Pool the collected fractions and evaporate the acetonitrile.

-

Desalt the purified oligonucleotide using a desalting column or by ethanol precipitation.

-

-

Analysis:

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Quantify the oligonucleotide by measuring its absorbance at 260 nm.

-

Conclusion

The use of 7-alkynyl-7-deaza-dA in conjunction with click chemistry provides a robust and versatile platform for the site-specific labeling of DNA. The high efficiency of both the phosphoramidite incorporation and the CuAAC reaction ensures good yields of the desired conjugate. This methodology is a valuable tool for researchers in various fields, enabling the development of novel diagnostic probes, therapeutic agents, and tools for molecular biology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Site-directed spin-labeling of DNA by the azide-alkyne 'click' reaction: nanometer distance measurements on 7-deaza-2'-deoxyadenosine and 2'-deoxyuridine nitroxide conjugates spatially separated or linked to a 'dA-dT' base pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enzymatic Incorporation of 7-TFA-ap-7-Deaza-dATP into DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deaza-7-substituted purine nucleosides are a class of modified nucleobases with significant applications in molecular biology, diagnostics, and drug development. The replacement of the N7 atom of the purine ring with a carbon atom alters the hydrogen bonding capabilities in the major groove of the DNA duplex without disrupting the Watson-Crick base pairing. This modification can enhance the properties of DNA, for instance by reducing the formation of secondary structures in GC-rich regions.[1] Modifications at the C7 position with various functional groups, such as the trifluoroacetylamino-propargyl (TFA-ap) group, allow for the introduction of specific functionalities into the DNA molecule.

The trifluoroacetylamino-propargyl linker provides a reactive handle for post-synthetic modifications via "click chemistry" or other conjugation methods. This enables the site-specific labeling of DNA with fluorophores, biotin, or other reporter molecules. The enzymatic incorporation of the corresponding 2'-deoxyadenosine 5'-triphosphate analog, 7-TFA-ap-7-Deaza-dATP, into DNA using DNA polymerases is a key step in harnessing the potential of this modified nucleotide.

These application notes provide an overview of the enzymatic incorporation of 7-TFA-ap-7-Deaza-dATP and detailed protocols for its use in primer extension and polymerase chain reaction (PCR) applications.

Data Presentation

The enzymatic incorporation efficiency of 7-TFA-ap-7-Deaza-dATP is expected to be comparable to other 7-alkynyl-7-deaza-dATP analogs. The following tables summarize the relative incorporation efficiencies of various 7-substituted-7-deaza-dATP analogs by different DNA polymerases, providing an estimate for the performance of 7-TFA-ap-7-Deaza-dATP.

Table 1: Relative Incorporation Efficiency of 7-Substituted-7-Deaza-dATP Analogs in Primer Extension

| DNA Polymerase | 7-Ethynyl-7-deaza-dATP (% incorporation relative to dATP) | Reference |

| Bst DNA Polymerase | 70-76% | [2] |

| KOD XL DNA Polymerase | Good substrate | [3] |

| Pwo DNA Polymerase | Moderate to good substrate | |

| Vent(exo-) DNA Polymerase | Moderate to good substrate | |

| Taq DNA Polymerase | Good substrate | [4] |

Table 2: Kinetic Parameters for the Incorporation of 7-Ethynyl-7-deaza-dATP by Bst DNA Polymerase

| Nucleotide | KM (µM) | kcat (s-1) | kcat/KM (µM-1s-1) | Reference |

| dATP | 15.5 ± 2 | 210 ± 15 | 13 ± 2 | [5] |

| 7-Ethynyl-7-deaza-dATP | Lower than dATP (higher affinity) | Comparable to dATP | Higher than dATP |

Experimental Protocols

Protocol 1: Single Nucleotide Incorporation of 7-TFA-ap-7-Deaza-dATP via Primer Extension

This protocol is designed to incorporate a single 7-TFA-ap-7-Deaza-dA nucleotide at a specific position in a DNA strand.

Materials:

-

Template DNA oligonucleotide

-

5'-fluorescently labeled primer oligonucleotide

-

7-TFA-ap-7-Deaza-dATP (1 mM stock)

-

dGTP, dCTP, TTP (10 mM each)

-

DNA Polymerase (e.g., KOD XL, Deep Vent (exo-), Pwo)

-

10x Polymerase Reaction Buffer

-

Nuclease-free water

-

Stop/Loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue)

-

Denaturing polyacrylamide gel (15-20%)

-

TBE buffer

Procedure:

-

Annealing Reaction:

-

In a PCR tube, mix:

-

Template DNA (1.5 pmol)

-

5'-labeled Primer (1 pmol)

-

10x Polymerase Reaction Buffer (2 µL)

-

Nuclease-free water to a final volume of 18 µL.

-

-

Heat the mixture to 95°C for 2 minutes.

-

Allow the mixture to cool slowly to room temperature to anneal the primer to the template.

-

-

Incorporation Reaction:

-

To the annealed primer-template mixture, add:

-

7-TFA-ap-7-Deaza-dATP (1 µL of 1 µM, final concentration 50 nM)

-

DNA Polymerase (1-2 units)

-

-

The final reaction volume is 20 µL.

-

Incubate at the optimal temperature for the chosen polymerase for 10-30 minutes.

-

-

Chain Elongation (Optional):

-

To extend the chain beyond the incorporated modified nucleotide, add a mixture of natural dNTPs (dATP, dGTP, dCTP, TTP) to a final concentration of 100 µM each.

-

Continue the incubation for another 10-30 minutes.

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding an equal volume (20 µL) of Stop/Loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the fluorescently labeled DNA fragments using an appropriate gel imaging system.

-

Protocol 2: PCR Amplification with 7-TFA-ap-7-Deaza-dATP

This protocol describes the incorporation of this compound into a PCR product. A mix of 7-TFA-ap-7-Deaza-dATP and natural dATP is often recommended to ensure efficient amplification, especially for longer amplicons.

Materials:

-

DNA template

-

Forward and reverse primers

-

7-TFA-ap-7-Deaza-dATP (1 mM stock)

-

dATP, dGTP, dCTP, TTP (10 mM each)

-

Thermostable DNA Polymerase (e.g., Taq, Pwo, KOD XL)

-

10x PCR Buffer

-

MgCl₂ solution (if not included in the buffer)

-

Nuclease-free water

-

Agarose gel

-

DNA loading dye

-

DNA ladder

Procedure:

-

Prepare the PCR Master Mix:

-

For a 50 µL reaction, mix the following components (adjust volumes as needed):

-

10x PCR Buffer (5 µL)

-

dNTP mix (1 µL of 10 mM each of dGTP, dCTP, TTP)

-

dATP (e.g., 0.25 µL of 10 mM, for a 3:1 ratio of modified to natural)

-

7-TFA-ap-7-Deaza-dATP (e.g., 0.75 µL of 1 mM, for a 3:1 ratio)

-

Forward Primer (1 µL of 10 µM)

-

Reverse Primer (1 µL of 10 µM)

-

DNA Template (1-10 ng)

-

Thermostable DNA Polymerase (0.5-1 µL)

-

Nuclease-free water to 50 µL.

-

-

Note: The optimal ratio of 7-TFA-ap-7-Deaza-dATP to dATP may need to be determined empirically. A starting point of 3:1 is often recommended for 7-deaza-dGTP in GC-rich PCR and can be adapted here.

-

-

Perform PCR:

-

Use the following general cycling conditions, optimizing as needed for your specific template and primers:

-

Initial Denaturation: 95°C for 2-5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute per kb of amplicon length

-

-

Final Extension: 72°C for 5-10 minutes

-

Hold: 4°C

-

-

-

Analyze PCR Products:

-

Mix a portion of the PCR product with DNA loading dye.

-

Run the samples on an agarose gel alongside a DNA ladder.

-

Visualize the DNA bands under UV light after staining with an appropriate DNA stain.

-

Mandatory Visualization

Caption: Workflow for the synthesis and enzymatic incorporation of 7-TFA-ap-7-Deaza-dATP into DNA.

Caption: Logic diagram of single nucleotide incorporation via primer extension.

References

- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alkyne-dATP (7-deaza-7-Ethynyl-dATP) [baseclick.eu]

- 4. Enhancing the catalytic repertoire of nucleic acids. II. Simultaneous incorporation of amino and imidazolyl functionalities by two modified triphosphates during PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 7-TFA-ap-7-Deaza-dATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-TFA-ap-7-Deaza-dATP is a modified 2'-deoxyadenosine triphosphate analog. The 7-deaza modification, where the nitrogen at position 7 of the purine ring is replaced by a carbon, prevents the formation of Hoogsteen base pairs and can reduce secondary structures in GC-rich DNA regions. The C7 position, projecting into the major groove of the DNA double helix, allows for the attachment of various functional groups without significantly disrupting hybridization. The trifluoroacetylaminopropyl (TFA-ap) linker at this position provides a reactive handle for the conjugation of fluorophores, quenchers, or other biomolecules, making it a valuable tool in various molecular biology applications, including DNA sequencing, PCR, and the development of diagnostic assays.

These application notes provide an overview of the compatibility of 7-substituted-7-deaza-dATP analogs with various DNA polymerases and offer detailed protocols for evaluating the incorporation of 7-TFA-ap-7-Deaza-dATP into DNA.

Data Presentation: DNA Polymerase Compatibility

Table 1: Incorporation Efficiency of 7-Substituted-7-Deaza-dATP Analogs by Various DNA Polymerases

| Modified Nucleotide | Bst | KOD XL | Pwo | Vent (exo-) |

| 7-deaza-dATP | ~35% | N/A | N/A | N/A |

| 7-methyl-7-deaza-dATP | 35% | Moderate | Moderate | Moderate |

| 7-vinyl-7-deaza-dATP | 70% | Good | Good | Good |

| 7-ethynyl-7-deaza-dATP | 76% | Good | Good | Good |

| 7-phenyl-7-deaza-dATP | 73% | Good | Good | Good |

| Natural dATP | ~50% | N/A | N/A | N/A |

Data is presented as the percentage of incorporation in a competitive primer extension assay against natural dATP[1]. "Good" and "Moderate" indicate successful incorporation without precise quantification in the cited literature.

Kinetic studies have shown that 7-deazapurine dNTPs with π-electron-containing substituents (like ethynyl and phenyl) generally exhibit a higher affinity (lower KM) for the polymerase active site compared to their natural counterparts[1]. Given that the trifluoroacetylaminopropyl linker is relatively bulky, its effect on incorporation efficiency will need to be empirically determined.

Experimental Protocols

Protocol 1: Primer Extension Assay for Qualitative and Semi-Quantitative Analysis